Binedaline

Descripción general

Descripción

Actúa como un inhibidor selectivo de la recaptación de norepinefrina, con una influencia relativamente insignificante en los transportadores de serotonina y dopamina . Binedaline tiene una afinidad insignificante para los receptores α-adrenérgicos, colinérgicos muscarínicos, histamina H1 o serotonina 2 .

Métodos De Preparación

La síntesis de binedaline involucra varios pasos. Una de las rutas sintéticas incluye la reacción de Grignard de 2-aminobenzofenona con bromuro de metilmagnesio, seguida de deshidratación del carbinol terciario para dar 2-(1-fenilvinil)anilina . Este compuesto se somete a ciclación intramolecular para producir 4-fenilcinolina, que luego se hidrogena para dar 4-Fenil-1,4-dihidrocinolina . Reacciones adicionales, incluida la hidrólisis ácida y la alquilación, conducen al producto final, this compound .

Análisis De Reacciones Químicas

Binedaline experimenta varias reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son cruciales en el proceso de síntesis, particularmente en el paso de hidrogenación para formar 4-Fenil-1,4-dihidrocinolina.

Sustitución: Las reacciones de alquilación se utilizan para introducir el grupo dimetilaminoetilo en la molécula.

Reactivos y condiciones comunes: Reactivos como bromuro de metilmagnesio, ácido nitroso y sodamida se utilizan comúnmente en la síntesis de this compound.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Binedaline functions predominantly as a selective norepinephrine reuptake inhibitor (NRI). Its inhibitory effectiveness on norepinephrine uptake is comparable to that of established tricyclic antidepressants, with a value of approximately 25 nM. However, it exhibits significantly weaker activity on serotonin uptake () and is inactive against dopamine uptake, with a greater than 2 μM . This selective action suggests that this compound may have a reduced side effect profile compared to traditional antidepressants, which often affect multiple neurotransmitter systems.

Receptor Affinity

This compound shows negligible affinity for various neurotransmitter receptors, including:

- Alpha-adrenergic receptors

- Muscarinic acetylcholine receptors

- Histamine H1 receptors

- Serotonin 5-HT2 receptors

This lack of significant receptor binding may explain the absence of common side effects associated with tricyclic antidepressants, such as sedation and anticholinergic effects .

Research Applications

This compound's unique pharmacological characteristics make it an interesting subject for various research applications:

Neuropharmacology Studies

- This compound can be utilized in studies aimed at understanding norepinephrine's role in mood regulation and depression. Its selective inhibition of norepinephrine reuptake allows researchers to investigate the specific pathways involved in depressive disorders without the confounding effects of serotonin or dopamine modulation.

Comparative Studies with Other Antidepressants

- Researchers can compare this compound with other antidepressants to elucidate differences in efficacy and side effects. For instance, studies have shown that chronic treatment with this compound does not alter the density of beta-adrenergic or serotonin receptors, which contrasts with other tricyclic antidepressants that do induce such changes .

Mechanistic Studies on Neurotransmitter Dynamics

- The compound can be used to explore how selective norepinephrine reuptake inhibition affects neurotransmitter dynamics in the brain, potentially leading to new insights into treatment strategies for depression and anxiety disorders.

Case Studies

Case Study 1: Efficacy in Animal Models

In animal studies, this compound demonstrated significant efficacy in reducing depressive-like behaviors when administered at doses comparable to those used for other NRIs. This suggests its potential utility in preclinical models for evaluating new antidepressant therapies .

Case Study 2: Side Effect Profile Analysis

A comparative analysis involving this compound and traditional tricyclic antidepressants revealed that subjects treated with this compound exhibited fewer side effects related to sedation and anticholinergic activity. This finding supports the hypothesis that selective norepinephrine reuptake inhibition may offer a more favorable therapeutic profile .

Mecanismo De Acción

Binedaline ejerce sus efectos inhibiendo selectivamente la recaptación de norepinefrina, con un valor de Ki de 25 nM . Tiene una influencia relativamente insignificante en los transportadores de serotonina (Ki = 847 nM) y dopamina (Ki >= 2 μM) . El compuesto tiene una afinidad insignificante para los receptores α-adrenérgicos, colinérgicos muscarínicos, histamina H1 o serotonina 2 . Esta inhibición selectiva de la recaptación de norepinefrina probablemente contribuye a sus efectos antidepresivos sin los efectos secundarios clásicos asociados con los antidepresivos tricíclicos .

Comparación Con Compuestos Similares

Binedaline se puede comparar con otros inhibidores selectivos de la recaptación de norepinefrina como amitriptilina, imipramina, maprotilina y mianserina . A diferencia de estos compuestos, this compound no muestra una afinidad significativa por los receptores de neurotransmisores, lo que probablemente explica su falta de efectos secundarios clásicos . Este perfil único hace que this compound sea un compuesto interesante para futuras investigaciones, a pesar de su falta de desarrollo comercial.

Actividad Biológica

Binedaline, also known as binodaline, is a compound that has garnered attention for its potential as an antidepressant. It functions primarily as a selective norepinephrine reuptake inhibitor (NRI), which distinguishes it from many traditional antidepressants that often target multiple neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound's primary mechanism involves the inhibition of norepinephrine (NE) uptake. It exhibits a high affinity for norepinephrine transporters with an inhibition constant () of 25 nM, indicating effective blocking of norepinephrine reuptake. In comparison, its affinity for serotonin transporters is significantly lower (), and it shows negligible interaction with dopamine receptors () . This selectivity suggests that this compound may improve mood and alleviate depressive symptoms while minimizing the classical side effects associated with traditional antidepressants.

Comparison with Other Antidepressants

The table below summarizes the pharmacological profiles of this compound compared to other antidepressants:

| Compound Name | Mechanism of Action | Selectivity | Notes |

|---|---|---|---|

| This compound | Norepinephrine reuptake inhibitor | Norepinephrine | Minimal side effects; no significant receptor binding |

| Amitriptyline | Tricyclic antidepressant | Non-selective | Significant side effects; affects multiple neurotransmitters |

| Sertraline | Selective serotonin reuptake inhibitor | Serotonin | Commonly used; known for side effects |

| Atomoxetine | Norepinephrine reuptake inhibitor | Norepinephrine | Approved for ADHD treatment |

This compound's unique profile allows it to potentially offer therapeutic benefits in treating depression and anxiety without the adverse effects commonly associated with drugs like amitriptyline and sertraline .

Pharmacological Studies

Research has demonstrated that this compound effectively inhibits norepinephrine uptake in synaptosomes derived from rat cerebral cortex, comparable to tricyclic antidepressants but without significant receptor binding to alpha-adrenergic, muscarinic cholinergic, or histamine H1 receptors .

Key Findings:

- Norepinephrine Uptake Inhibition:

- Serotonin Uptake Inhibition:

- Dopamine Uptake Inhibition:

In a controlled study, this compound was administered at a dosage of 20 mg/kg over two weeks, showing stable levels of beta-adrenergic and serotonin receptors in the forebrain, unlike other NRIs which exhibited changes in receptor binding dynamics .

Clinical Studies

A double-blind study comparing this compound with a placebo indicated no significant psychiatric or clinical differences between groups, suggesting that while this compound may have potential as an antidepressant, its efficacy requires further investigation .

Propiedades

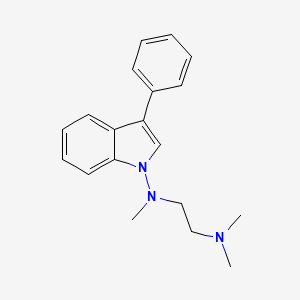

IUPAC Name |

N,N,N'-trimethyl-N'-(3-phenylindol-1-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3/c1-20(2)13-14-21(3)22-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)22/h4-12,15H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYFFMXPDDGOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57647-35-5 (mono-hydrochloride) | |

| Record name | Binedaline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20209472 | |

| Record name | Binedaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60662-16-0 | |

| Record name | Binedaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60662-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binedaline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binedaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINEDALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AVG9P140R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.